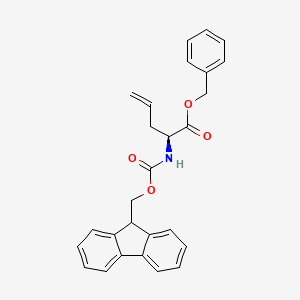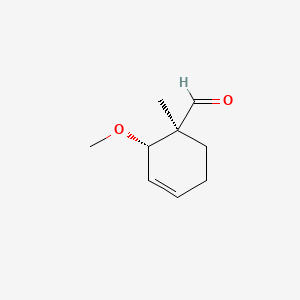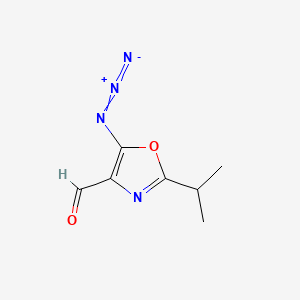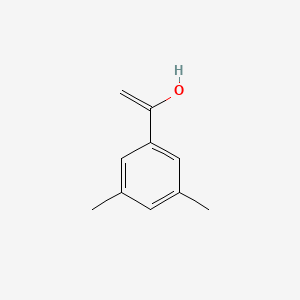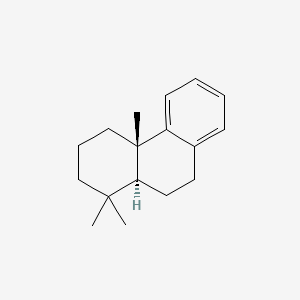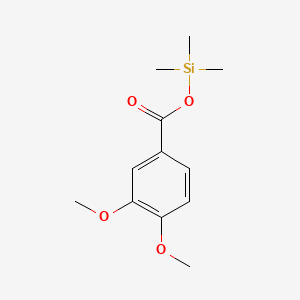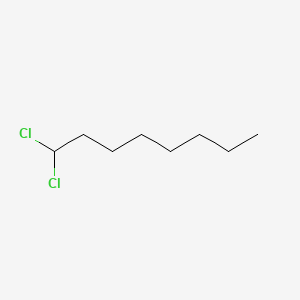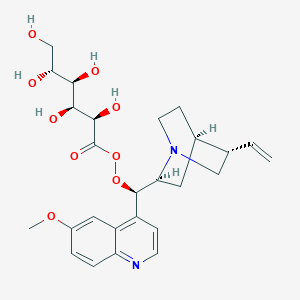
Hydroxyquinidine gluconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyquinidine gluconate is a derivative of quinidine, an alkaloid found in the bark of the Cinchona tree. It is primarily used as an antiarrhythmic agent to treat various cardiac arrhythmias. The compound is known for its ability to prolong the action potential duration in cardiac cells, making it effective in managing abnormal heart rhythms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydroxyquinidine gluconate can be synthesized through the hydroxylation of quinidine. The process involves the following steps:
Hydroxylation: Quinidine is subjected to hydroxylation using a suitable hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Gluconate Formation: The hydroxyquinidine is then reacted with gluconic acid to form this compound. This reaction typically occurs in an aqueous medium under controlled pH conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale hydroxylation of quinidine followed by gluconate formation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products:
Oxidation: Quinidine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of this compound.
Substitution: Substituted quinidine derivatives with various functional groups replacing the hydroxyl group.
Aplicaciones Científicas De Investigación
Hydroxyquinidine gluconate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on ion channels and cellular electrophysiology.
Medicine: Investigated for its potential in treating cardiac arrhythmias and other cardiovascular conditions.
Industry: Utilized in the pharmaceutical industry for the development of antiarrhythmic drugs.
Mecanismo De Acción
Hydroxyquinidine gluconate exerts its effects by blocking sodium and potassium channels in cardiac cells. This action prolongs the action potential duration and refractory period, thereby stabilizing the cardiac rhythm. The compound targets voltage-gated ion channels, modulating their activity and preventing abnormal electrical impulses in the heart.
Comparación Con Compuestos Similares
Quinidine: The parent compound, used for similar antiarrhythmic purposes.
Hydroquinidine: Another derivative with similar electrophysiological properties.
Quinine: A related alkaloid with antimalarial properties.
Uniqueness: Hydroxyquinidine gluconate is unique due to its specific hydroxylation, which enhances its solubility and bioavailability compared to quinidine. This modification also provides distinct pharmacokinetic properties, making it a valuable compound in both clinical and research settings.
Propiedades
Fórmula molecular |
C26H34N2O9 |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
[(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexaneperoxoate |
InChI |
InChI=1S/C26H34N2O9/c1-3-14-12-28-9-7-15(14)10-20(28)25(17-6-8-27-19-5-4-16(35-2)11-18(17)19)36-37-26(34)24(33)23(32)22(31)21(30)13-29/h3-6,8,11,14-15,20-25,29-33H,1,7,9-10,12-13H2,2H3/t14-,15-,20+,21-,22-,23+,24-,25-/m1/s1 |
Clave InChI |
RSMQVVFKFFQAFW-UIGGNZKFSA-N |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@H]4C=C)OOC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OOC(=O)C(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


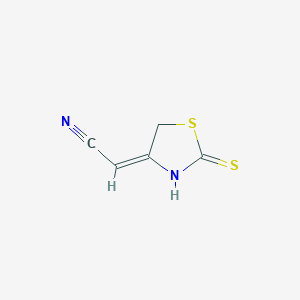
![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
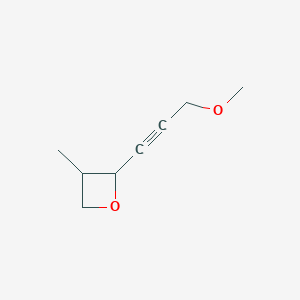
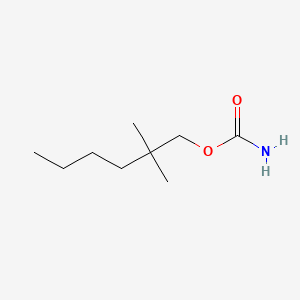
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)

